molecular formula C18H20N4O2 B2558752 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide CAS No. 847387-94-4

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide

Cat. No. B2558752
CAS RN: 847387-94-4
M. Wt: 324.384
InChI Key: KJOMKBKOHIIZAG-UHFFFAOYSA-N
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Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a novel amide-functionalized imidazo[1,2-a]pyrimidin . The compound is synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Synthesis Analysis

The synthesis of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds . The quantum chemical parameters were calculated by DFT using Gaussian 09W to analyze the corrosion inhibition mechanism of DPIP and OPIP .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” include propargylation, cyclization, and amide functionalization . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV which produced the desired heterocyclic products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” include its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . The compound is a white powder with a melting point of 242–246°C .

Future Directions

The future directions for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” could involve further studies on its biological activities and potential applications in medicine. Given the biological activities of imidazo[1,2-a]pyrimidine derivatives , this compound could be a potential candidate for drug development.

Mechanism of Action

Biochemical Pathways

Although specific pathways affected by this compound remain undisclosed, we can speculate based on its imidazo[1,2-a]pyrimidine scaffold. Imidazo[1,2-a]pyrimidines have been associated with various biological activities, including anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic effects . These activities suggest potential involvement in neurotransmitter systems, ion channels, or cellular signaling pathways.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Investigating its behavior under different conditions would provide valuable insights.

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)16(23)20-13-10-12(6-7-15(13)24-4)14-11-22-9-5-8-19-17(22)21-14/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOMKBKOHIIZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide

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